molecular formula C9H13Cl2N3O B13007242 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol

Cat. No.: B13007242
M. Wt: 250.12 g/mol
InChI Key: VCTOUFNSQMNEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol is a chemical compound with the molecular formula C10H15Cl2N3O. This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms and an amino group, which is further connected to a methylbutanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol typically involves the reaction of 3,6-dichloropyridazine with an appropriate amine and alcohol under controlled conditions. One common method includes:

    Starting Materials: 3,6-dichloropyridazine, 3-methylbutan-1-ol, and an appropriate amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Temperature and Solvent: The reaction is often conducted at elevated temperatures (around 80-100°C) in a solvent like ethanol or methanol to ensure complete dissolution of reactants and efficient reaction kinetics.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.

    Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanal, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,6-Dichloropyridazin-4-yl)amino]ethanol
  • 3,6-Dichloropyridazine
  • 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylpentan-1-ol

Uniqueness

Compared to similar compounds, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol is unique due to its specific substitution pattern and the presence of a methylbutanol chain. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13Cl2N3O

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol

InChI

InChI=1S/C9H13Cl2N3O/c1-5(2)7(4-15)12-6-3-8(10)13-14-9(6)11/h3,5,7,15H,4H2,1-2H3,(H,12,13)

InChI Key

VCTOUFNSQMNEFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.